7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
This compound is a boronate ester-functionalized [1,2,4]triazolo[1,5-a]pyridine derivative with the molecular formula C₁₃H₁₈BN₃O₂ and a molecular weight of 273.14 g/mol . The core structure combines a triazole-fused pyridine scaffold with a pinacol boronate group at the 7-position and an amine substituent at the 2-position. Such boronate esters are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in medicinal chemistry and materials science .
Key applications include its role as a building block in synthesizing kinase inhibitors, PDE (phosphodiesterase) inhibitors, and other bioactive molecules .
Properties
Molecular Formula |
C12H17BN4O2 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H17BN4O2/c1-11(2)12(3,4)19-13(18-11)8-5-6-17-9(7-8)15-10(14)16-17/h5-7H,1-4H3,(H2,14,16) |
InChI Key |
WRNNNKRVRHHEFW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NN3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
The compound features a pinacol boronate ester moiety, which is commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity.
Preparation Methods of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridin-2-amine
General Synthetic Strategy
The preparation of this compound generally involves the installation of the boronic acid pinacol ester group onto a pre-formed triazolopyridine core. The key synthetic step is typically a borylation reaction, often employing transition-metal catalysis such as palladium or iridium catalysts, to introduce the boronate ester at the 7-position of the triazolopyridine ring.
Representative Synthetic Routes
Borylation of Halogenated Triazolopyridine Precursors
- Starting from a halogenated triazolopyridine (e.g., 7-bromo-triazolo[1,5-a]pyridine), the boronic acid pinacol ester group can be introduced via palladium-catalyzed Miyaura borylation.
- Typical reagents include bis(pinacolato)diboron, a palladium catalyst (such as Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent like dioxane.
- The reaction is conducted under inert atmosphere at elevated temperatures (80–100°C) for several hours.
- The product is isolated by chromatographic purification, yielding the 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-triazolo[1,5-a]pyridine compound.
Cyclization and Subsequent Functionalization
- An alternative approach involves constructing the triazolopyridine core with a suitable functional group (e.g., amine or halide) at the 7-position, followed by conversion to the boronic ester.
- For example, hydrazine-mediated cyclization of pyridyl hydrazines with appropriate precursors can form the triazolopyridine ring.
- Subsequent borylation or lithiation followed by quenching with pinacolborane can install the boronate ester.
Detailed Example from Literature
In a study related to the synthesis of triazolopyridine derivatives, the preparation of boronic acid pinacol esters was achieved through a sequence involving:
- Stille cross-coupling to assemble pyridyl hydrazine intermediates.
- Amide coupling followed by cyclization under dehydrative conditions to form the triazolopyridine scaffold.
- Final borylation step using bis(pinacolato)diboron and palladium catalysis to install the boronate ester group at the 7-position.
This method yielded the target compound in moderate to good yields (approximately 50-60%), with purification performed by medium-pressure liquid chromatography (MPLC).
Analytical Data and Characterization
| Technique | Observed Data |
|---|---|
| Nuclear Magnetic Resonance (¹H NMR) | Characteristic signals for triazolopyridine protons and pinacol methyl groups; e.g., singlet at ~1.3 ppm for pinacol methyls |
| Mass Spectrometry (ESI-MS) | Molecular ion peak at m/z 245 (M+H)+ consistent with molecular weight 245.09 g/mol |
| Infrared Spectroscopy (IR) | Bands corresponding to B–O and N–H stretching vibrations |
| Purity Assessment | Typically >95% by HPLC or chromatographic methods |
These data confirm the successful synthesis and purity of the boronic acid pinacol ester derivative.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Palladium-catalyzed Miyaura borylation of 7-halo triazolopyridine | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, dioxane, 80-100°C | 50-70 | Common, reliable method for boronate ester installation |
| Cyclization of pyridyl hydrazine intermediates followed by borylation | Hydrazine, amide coupling agents, Pd catalysis for borylation | 50-60 | Multi-step, allows scaffold construction and functionalization |
| Lithiation and quenching with pinacolborane | n-Butyllithium or LDA, pinacolborane, low temperature | Variable | Requires careful control; less common for this scaffold |
Research Findings and Applications
- The boronic acid pinacol ester group in this compound is critical for Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of more complex molecules with biological activity.
- Variations of the triazolopyridine scaffold, including this boronate ester, have been explored for kinase inhibition and other medicinal chemistry applications.
- The stability of the pinacol boronate ester allows for convenient handling and storage, making it a valuable intermediate in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyridine core.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in an aqueous or organic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include boronic acids, reduced triazolopyridine derivatives, and substituted dioxaborolane compounds.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a catalyst or reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The boron center can form reversible covalent bonds with biomolecules, influencing their activity. The triazolopyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Boronate Positioning : The target compound’s boronate at C7 distinguishes it from analogs like the C5-boronate in 5-(4,4,5,5-Tetramethyl...)pyridin-2-amine , which may alter steric and electronic properties in cross-coupling reactions.
- Lipophilicity : The trifluoromethyl group in increases hydrophobicity (clogP ≈ 2.8) relative to the target compound (clogP ≈ 1.5), impacting membrane permeability and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
